アビザフォン

概要

説明

アビザフォンは、サリン、タブン、ソマンなどの有機リン系神経剤による中毒の解毒剤として主に使用されます . アビザフォンは、血液中の酵素によって代謝されて活性薬物であるジアゼパムに変換され、ジアゼパムは抗不安薬、抗痙攣薬、筋弛緩薬として広く知られています .

2. 製法

合成経路と反応条件: アビザフォンは、ジアゼパムとペプチド部分をカップリングさせる一連の化学反応によって合成されます。主要な手順は次のとおりです。

ジアゼパム誘導体の形成: ジアゼパムは、塩素化ベンゾイル化合物と反応して、ベンゾイルジアゼパム中間体を形成します。

ペプチドカップリング: この中間体は、その後、リジン誘導体とカップリングして、最終的なアビザフォン化合物を形成します.

工業生産方法: アビザフォンの工業生産には、高収率と高純度を保証するための最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、通常、次のものが含まれます。

バッチ反応器: 初期のカップリング反応にバッチ反応器を使用します。

精製: 結晶化またはクロマトグラフィー技術による最終生成物の精製。

科学的研究の応用

Avizafone has several scientific research applications, including:

作用機序

アビザフォンは、次のメカニズムによって効果を発揮します。

生化学分析

Biochemical Properties

Avizafone plays a crucial role in biochemical reactions as a prodrug that is metabolized into diazepam. The conversion process involves aminopeptidase enzymes that hydrolyze avizafone to release lysine and diazepam . Diazepam, the active form, interacts with the gamma-aminobutyric acid A (GABAA) receptor as a positive allosteric modulator . This interaction enhances the inhibitory effects of GABA, leading to its therapeutic effects.

Cellular Effects

Avizafone, through its active form diazepam, affects various types of cells and cellular processes. Diazepam enhances the inhibitory neurotransmitter GABA’s effects, leading to reduced neuronal excitability . This modulation of GABAergic signaling impacts cell signaling pathways, gene expression, and cellular metabolism. The compound’s influence on GABAergic signaling pathways is crucial for its anticonvulsant and anxiolytic effects.

Molecular Mechanism

The molecular mechanism of avizafone involves its conversion to diazepam, which then binds to the GABAA receptor. This binding increases the receptor’s affinity for GABA, enhancing its inhibitory effects . The positive allosteric modulation of the GABAA receptor by diazepam results in increased chloride ion influx, leading to hyperpolarization of neurons and reduced neuronal excitability . This mechanism underlies the compound’s anticonvulsant and anxiolytic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of avizafone change over time due to its conversion to diazepam and subsequent metabolism. The stability and degradation of avizafone are influenced by enzymatic activity, leading to the rapid formation of diazepam . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with diazepam showing sustained anticonvulsant and anxiolytic effects .

Dosage Effects in Animal Models

The effects of avizafone vary with different dosages in animal models. At therapeutic doses, avizafone effectively counteracts the effects of organophosphate poisoning by enhancing GABAergic signaling . At high doses, toxic or adverse effects may occur, including excessive sedation and respiratory depression . Threshold effects have been observed, with higher doses required to achieve significant therapeutic effects in severe poisoning cases .

Metabolic Pathways

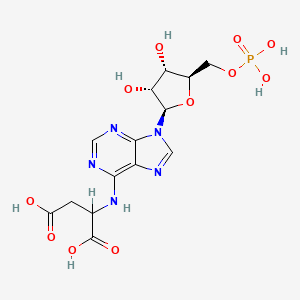

Avizafone is involved in metabolic pathways that include its conversion to diazepam by aminopeptidase enzymes . Diazepam is further metabolized by hepatic enzymes, including cytochrome P450 isoforms, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its therapeutic efficacy and safety profile.

Transport and Distribution

Avizafone is transported and distributed within cells and tissues through various mechanisms. Its water-soluble nature facilitates rapid absorption and distribution . Diazepam, the active form, is transported across cell membranes and distributed to various tissues, including the brain, where it exerts its pharmacological effects . Transporters and binding proteins may also play a role in its localization and accumulation.

Subcellular Localization

The subcellular localization of avizafone and its active form diazepam is influenced by targeting signals and post-translational modifications. Diazepam is primarily localized in the central nervous system, where it interacts with GABAA receptors on neuronal membranes . This localization is crucial for its therapeutic effects, as it enhances GABAergic signaling in specific brain regions involved in anxiety and seizure control.

準備方法

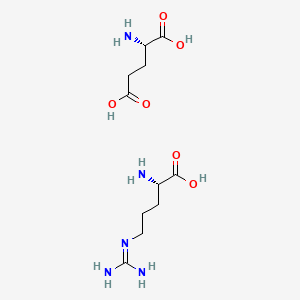

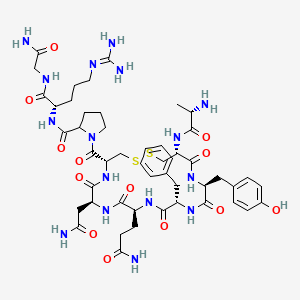

Synthetic Routes and Reaction Conditions: Avizafone is synthesized through a series of chemical reactions involving the coupling of diazepam with a peptide moiety. The key steps include:

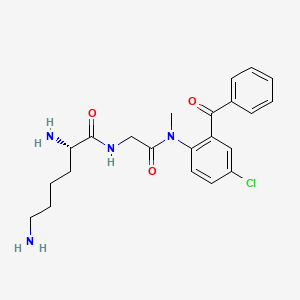

Formation of Diazepam Derivative: Diazepam is reacted with a chlorinated benzoyl compound to form a benzoyl-diazepam intermediate.

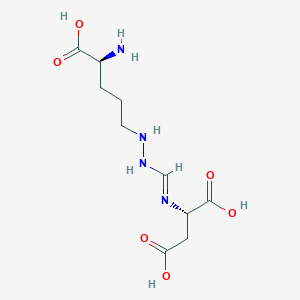

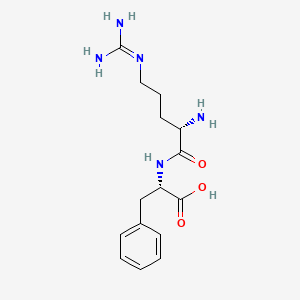

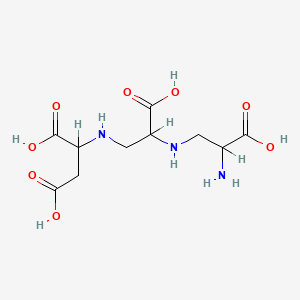

Peptide Coupling: The intermediate is then coupled with a lysine derivative to form the final avizafone compound.

Industrial Production Methods: Industrial production of avizafone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: Using batch reactors for the initial coupling reactions.

Purification: Purification of the final product through crystallization or chromatography techniques.

Quality Control: Rigorous quality control measures to ensure the consistency and safety of the final product.

化学反応の分析

反応の種類: アビザフォンは、次のようないくつかの種類の化学反応を受けます。

加水分解: アビザフォンは、血液中のアミノペプチダーゼ酵素によって加水分解されて、ジアゼパムとリジンを放出します.

酸化と還元: この化合物は、特定の条件下で酸化還元反応を受ける可能性がありますが、その主な用途ではあまり一般的ではありません。

一般的な試薬と条件:

アミノ酸: リジンは、アビザフォンの合成における重要な試薬です。

形成される主な生成物: アビザフォンの加水分解によって形成される主な生成物は、活性薬剤であるジアゼパムです .

4. 科学研究への応用

アビザフォンには、次のような科学研究への応用があります。

類似化合物との比較

アビザフォンは、水溶性とジアゼパムへの迅速な変換により、他のベンゾジアゼピンとは異なります。類似の化合物には、次のようなものがあります。

ジアゼパム: アビザフォンから形成される活性薬物で、幅広い治療用途で知られています.

ミダゾラム: 迅速な作用開始のために使用される別のベンゾジアゼピンですが、アビザフォンとは異なり、プロドラッグではありません.

ロラゼパム: 同様の適応症で使用されますが、薬物動態が異なります.

アビザフォンのユニークな点は、筋肉内投与が可能で、ジアゼパムに迅速に変換されるため、緊急事態に非常に効果的であることです .

特性

IUPAC Name |

(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKOVYBBGBGKTA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215868 | |

| Record name | Avizafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65617-86-9 | |

| Record name | Avizafone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65617-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avizafone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065617869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avizafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVIZAFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NK71K78P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

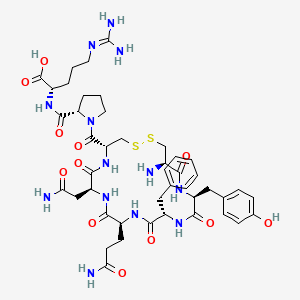

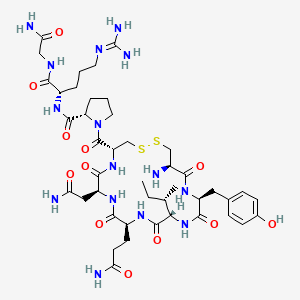

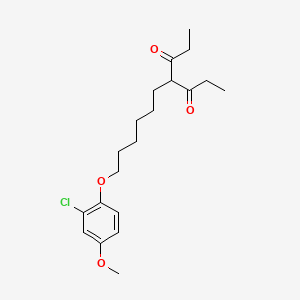

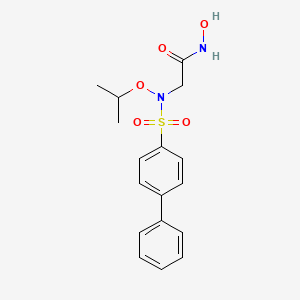

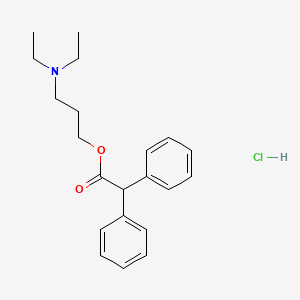

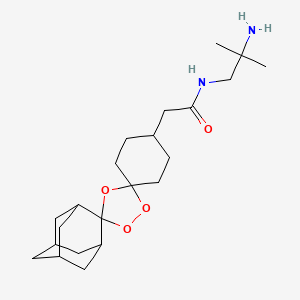

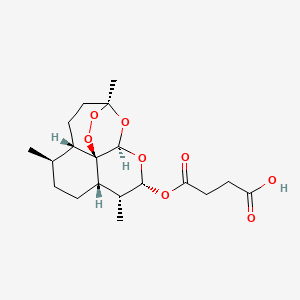

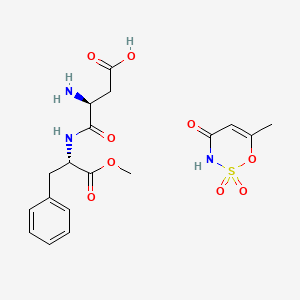

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。